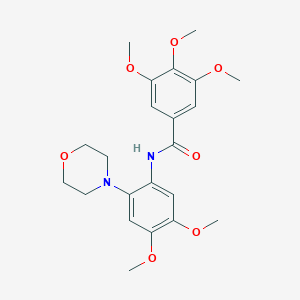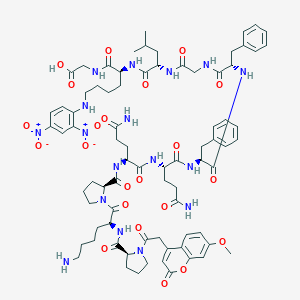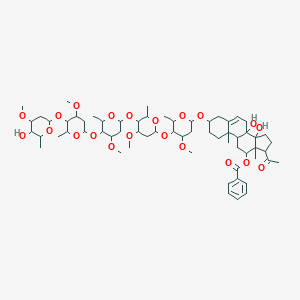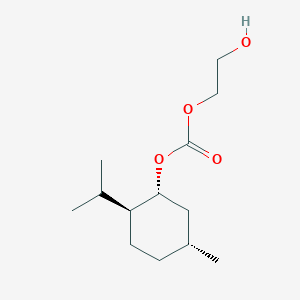![molecular formula C16H18ClN3OS B235457 N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of phenylpiperazine derivatives and has shown promising results in various studies.
Mechanism of Action
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide acts as a selective agonist for the 5-HT1B receptor. This receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor has been shown to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The activation of the 5-HT1B receptor by this compound has been shown to result in the inhibition of the release of these neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the release of dopamine, norepinephrine, and serotonin in the brain. In vivo studies have shown that this compound has anxiolytic and antidepressant effects. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in lab experiments include its high affinity for the 5-HT1B receptor, its anxiolytic and antidepressant effects, and its ability to reduce drug-seeking behavior. The limitations of using this compound include its potential side effects and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research related to N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide. One potential direction is to investigate its potential use as a treatment for anxiety and depression. Another potential direction is to investigate its potential use in the treatment of drug addiction. Further research is also needed to fully understand its mechanism of action and potential side effects. Overall, this compound has shown promising results in various studies and has the potential to be a valuable tool in scientific research.
Synthesis Methods
The synthesis of N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves the reaction of 3-chloro-2-nitroaniline with 4-methylpiperazine in the presence of sodium hydride. The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride to yield the final product. The synthesis of this compound has been described in various research articles, and it has been reported to have a high yield and purity.
Scientific Research Applications
N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the 5-HT1B receptor and has been used in various studies to investigate the role of this receptor in various physiological and pathological processes. It has also been used in studies related to drug addiction, anxiety, and depression.
properties
Molecular Formula |
C16H18ClN3OS |
|---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-19-7-9-20(10-8-19)15-12(17)4-2-5-13(15)18-16(21)14-6-3-11-22-14/h2-6,11H,7-10H2,1H3,(H,18,21) |
InChI Key |
YHMRWGWJAXHFNK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)



![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)

![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)
![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)
